6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound featuring a fused triazole and pyridine ring system with an amino (-NH₂) substituent at the 6-position.
Properties
IUPAC Name |
6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,7H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUWEJSMNWCOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the reaction of trichloroacetaldehyde with guanidine compounds. The reaction is carried out in a suitable solvent under controlled heating conditions to yield the desired product . Another method involves the use of 2-hydrazinopyridine and aroyl chloride in dry pyridine, followed by refluxing and crystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the optimization of reaction conditions and the availability of starting materials .
Chemical Reactions Analysis
Substitution Reactions
The triazole ring and pyridine nitrogen atoms act as reactive sites for electrophilic and nucleophilic substitutions:
Cyclization and Ring Expansion
The compound participates in cycloadditions and annulations due to its strained triazole system:
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Microwave-Assisted Cyclization : Reaction with thiosemicarbazides under microwave irradiation forms fused triazolo[4,3-a]pyridines via anion-mediated pathways (45–68% yield) .
-
Palladium-Catalyzed Coupling : Chemoselective addition of hydrazides to the pyridine ring enables access to polycyclic derivatives .
Oxidative and Reductive Transformations
-
Oxidation : The triazole ring resists oxidation, but the pyridine moiety can be functionalized. For example, electrochemical desulfurative cyclization with isothiocyanates yields 3-amino-triazolo pyridines without external oxidants .
-
Reduction : Limited data exist, but hydrogenation of analogous triazolopyridines selectively reduces the pyridine ring.
Metal Complexation
The amino group and triazole nitrogens serve as ligands for metal ions:
text- **Coordination Sites**: N1 (triazole) and N6 (amino) form stable complexes with Cu(II) and Fe(III). - **Applications**: Potential use in catalysis or photoluminescent materials [7].
Pharmacological Modifications
Derivatization enhances bioactivity:
-
Kinase Inhibitors : Alkylation at N2 with propyl-piperazine groups improves anti-tumor activity (IC₅₀: 0.5–5 μM) .
-
Antimalarials : Sulfonamide-linked derivatives show IC₅₀ values of 2.24 μM against Plasmodium falciparum .
Stability and Degradation
-
Thermal Stability : Decomposes above 235°C without melting.
-
Hydrolytic Sensitivity : Stable in neutral aqueous conditions but undergoes ring-opening in strong acids/bases .
This reactivity profile underscores the compound’s versatility in drug discovery and materials science. Further studies are needed to explore its catalytic and optoelectronic applications.
Scientific Research Applications
Biological Activities
6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one exhibits several notable biological activities:
Antimicrobial Properties
Recent studies have shown that this compound demonstrates significant antimicrobial activity against various pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, likely through interference with bacterial DNA synthesis and cell wall integrity.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and colon cancer cells. The antiproliferative effects are thought to result from apoptosis induction and cell cycle arrest.
Antifungal Activity
In addition to antibacterial properties, it has shown antifungal activity against Candida species. The inhibitory concentration (IC50) values suggest its potential as a lead compound for developing new antifungal agents.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at various positions on the triazole and pyridine rings can significantly alter its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution at N1 | Increased antimicrobial activity |
| Methylation at C2 | Enhanced anticancer properties |
| Halogenation at C5 | Improved selectivity against specific targets |
Anticancer Efficacy
A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Industrial Applications
This compound is utilized in various industrial applications:
- Pharmaceutical Development: The compound serves as a building block in synthesizing more complex heterocyclic compounds with potential therapeutic effects.
- Material Science: It is explored in developing new materials with unique properties due to its distinctive chemical structure.
Mechanism of Action
The mechanism of action of 6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the uptake of neurotransmitters like 5-hydroxytryptamine by binding to synaptosomal uptake sites . This interaction can modulate various biological processes and pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of triazolopyridine derivatives is highly dependent on substituents. Key analogs and their substituents include:
Key Observations :
- Trazodone : The addition of a 3-chlorophenylpiperazine-propyl chain enhances serotonin reuptake inhibition and receptor antagonism, making it a potent antidepressant .
- Sulfonamide Derivatives : Introduction of sulfonamide groups at the 6- or 8-position confers antimalarial activity, likely through interactions with falcipain-2 .
- Azafenidin : Bulky substituents (e.g., dichlorophenyl) shift applications to agrochemicals, demonstrating herbicidal effects .
- 6-Amino Derivatives: The amino group at the 6-position (as in the target compound) may enhance solubility and enable interactions with enzymes or receptors in CNS disorders or cancer pathways, analogous to tankyrase inhibitors .
Physicochemical Data:
Notes: The amino group in the target compound may improve aqueous solubility compared to lipophilic analogs like trazodone, facilitating drug delivery.
Pharmacological and Functional Comparisons
- Antidepressant Activity: Trazodone’s piperazine chain enables serotonin reuptake inhibition, whereas the 6-amino compound’s smaller substituent may favor alternative CNS targets (e.g., monoamine oxidases) .
- Antimalarial Activity: Sulfonamide derivatives inhibit falcipain-2 via covalent interactions, while the amino group’s nucleophilic nature could enable different protease binding modes .
- Herbicidal vs. Pharmaceutical Use : Bulky substituents in azafenidin reduce mammalian toxicity, highlighting the role of substituent size in application scope .
Biological Activity
6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS Number: 1343323-60-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of 150.14 g/mol. Its structural characteristics include a triazole ring fused to a pyridine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1343323-60-3 |
| Molecular Formula | C₆H₆N₄O |
| Molecular Weight | 150.14 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Synthesis
The synthesis of this compound typically involves the reaction of trichloroacetaldehyde with guanidine derivatives under controlled conditions. This method allows for the production of various derivatives with modified biological activities .
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial DNA synthesis and cell wall integrity.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The antiproliferative effects are thought to be mediated through apoptosis induction and cell cycle arrest .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against Candida species. The inhibitory concentration (IC50) values indicate that it may serve as a lead compound for developing new antifungal agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at various positions on the triazole and pyridine rings can significantly alter its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution at N1 | Increased antimicrobial activity |
| Methylation at C2 | Enhanced anticancer properties |
| Halogenation at C5 | Improved selectivity against specific targets |
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
- Antimicrobial Testing : In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .
Q & A
Basic Research Questions
What are the established synthetic routes for 6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one, and how can reaction conditions be optimized?
Synthesis typically involves cyclization of hydrazine derivatives with pyridine precursors. For example:
- Key Steps :
- Hydrazine-Pyridine Coupling : Reacting 2-hydrazinylpyridine derivatives with chloroethynylphosphonates under reflux in acetonitrile (60°C) induces cyclization .
- Substitution : Introducing the amino group at position 6 may require nucleophilic substitution using ammonia or protected amines under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization :
How is the molecular structure of this compound confirmed in academic research?
Structural confirmation employs:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., triazole ring protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 163.1 for the core structure) .
- X-ray Crystallography : Resolves bond lengths and angles, particularly for novel derivatives .
What preliminary biological screening approaches are used to evaluate its activity?
- In Vitro Assays :
- Cell-Based Studies : Cytotoxicity screening in cancer lines (e.g., MTT assay) .
Advanced Research Questions
How can researchers address low synthetic yields during scale-up?
- Methodology :
- Troubleshooting :
- Byproduct Analysis : LC-MS identifies side products (e.g., N-oxide derivatives from over-oxidation) .
How to resolve contradictions in proposed mechanisms of action (e.g., enzyme inhibition vs. receptor modulation)?
- Experimental Design :
- Knockout Models : Use CRISPR-edited cell lines lacking target receptors to isolate enzyme-specific effects .
- Competitive Binding Assays : Compare IC₅₀ values against known receptor antagonists (e.g., 5-HT₁A) .
- Molecular Docking : Validate binding poses in enzyme active sites (e.g., kinase ATP pockets) vs. receptor cavities .
What strategies are effective in designing derivatives with enhanced bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Substituent Effects :
| Position | Modification | Observed Impact | Source |
|---|---|---|---|
| 6 | Amino group | Enhances solubility and H-bonding | |
| 2 | Benzyl groups | Increases lipophilicity and CNS penetration |
- Methodology :
- Parallel Synthesis : Generate libraries with varied sulfonyl or alkyl groups .
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays .
What analytical challenges arise in purity assessment, and how are they mitigated?
- Challenges :
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
